Fto-IN-2
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Overview
Description
Fto-IN-2 is a small-molecule inhibitor specifically designed to target the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in the regulation of gene expression through the removal of N6-methyladenosine (m6A) modifications from RNA. Dysregulation of FTO has been implicated in various diseases, including cancer, obesity, and metabolic disorders. This compound has emerged as a promising compound for studying the biological functions of FTO and for potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fto-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through selective reactions, such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Scalable Purification Techniques: Techniques such as high-performance liquid chromatography (HPLC) and large-scale crystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions: Fto-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications.
Scientific Research Applications
Fto-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the enzymatic activity of FTO and its role in RNA demethylation.
Biology: The compound is used to investigate the biological functions of FTO in various cellular processes, including gene expression regulation and cell differentiation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases associated with FTO dysregulation, such as cancer and metabolic disorders.
Industry: The compound is used in the development of diagnostic tools and assays for detecting FTO activity and its inhibitors.
Mechanism of Action
Fto-IN-2 exerts its effects by specifically binding to the active site of the FTO enzyme, thereby inhibiting its demethylase activity. The inhibition of FTO leads to the accumulation of N6-methyladenosine (m6A) modifications on RNA, which affects the stability, splicing, and translation of target mRNAs. This, in turn, influences various cellular processes and pathways, including those involved in cancer progression and metabolic regulation.
Comparison with Similar Compounds
Fto-IN-2 is compared with other similar compounds, such as:
FB23-2: Another FTO inhibitor that exhibits antiproliferative effects through FTO inhibition.
R-2-hydroxyglutarate: An oncometabolite that suppresses the FTO/m6A/MYC/CEBPA axis.
Defactinib: A FAK inhibitor that suppresses NSCLC metastasis induced by overexpression of FTO.
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting FTO, making it a valuable tool for studying FTO biology and for potential therapeutic applications.
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-16-8-13(9-17-15)11-2-3-12-7-14(18)5-4-10(12)6-11/h2-9,18H,1H3 |
InChI Key |
YIRPEFJLKJLCII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
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